molecular formula C6H8O2 B15074918 6-Oxabicyclo[3.1.1]heptan-2-one

6-Oxabicyclo[3.1.1]heptan-2-one

Cat. No.: B15074918
M. Wt: 112.13 g/mol
InChI Key: YXLQQLFSEGOUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxabicyclo[3.1.1]heptan-2-one is a bicyclic ketone featuring a fused ring system with an oxygen atom at the 6-position. Its structure combines a bicyclo[3.1.1]heptane framework with a ketone group at position 2 and an oxygen atom bridging positions 6 and 1 (Figure 1). This compound is of interest in organic synthesis due to its strained bicyclic system, which can influence reactivity and serve as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

6-oxabicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C6H8O2/c7-5-2-1-4-3-6(5)8-4/h4,6H,1-3H2

InChI Key

YXLQQLFSEGOUQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of furan with an appropriate dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 6-Oxabicyclo[3.1.1]heptan-2-one are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

6-Oxabicyclo[3.1.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a scaffold for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of the oxygen atom make it a versatile intermediate in organic synthesis. It can participate in ring-opening reactions, nucleophilic additions, and other transformations that are crucial for the formation of complex molecules.

Comparison with Similar Compounds

Key Research Findings

Impact of Heteroatoms :

  • Oxygen bridges (as in 6-Oxabicyclo) increase polarity and reactivity toward nucleophilic attack compared to nitrogen or methyl-substituted analogs .
  • Nitrogen-containing analogs exhibit enhanced biological activity, making them suitable for drug discovery .

Steric and Electronic Effects: Methyl groups (e.g., in nopinone) improve thermal stability but reduce solubility in polar solvents . Hydroxyl groups (e.g., 2α-hydroxy derivatives) facilitate hydrogen bonding, influencing crystallization and metabolic pathways .

Applications: Pharmaceuticals: 3-Azabicyclo derivatives are prioritized for CNS drug development due to their blood-brain barrier permeability . Agrochemicals: Nopinone’s volatility and chirality make it a candidate for pest control agents .

Biological Activity

6-Oxabicyclo[3.1.1]heptan-2-one, a bicyclic compound, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data that highlight its pharmacological properties.

Chemical Structure

The chemical structure of 6-Oxabicyclo[3.1.1]heptan-2-one can be represented as follows:

C7H10O\text{C}_7\text{H}_{10}\text{O}

This compound features a bicyclic framework that contributes to its biological interactions.

Antimicrobial Properties

Research has indicated that 6-Oxabicyclo[3.1.1]heptan-2-one exhibits notable antimicrobial activity. A study conducted on various derivatives of bicyclic compounds demonstrated that certain analogs showed significant inhibition against pathogenic bacteria, suggesting a potential role in developing new antibiotics .

Table 1: Antimicrobial Activity of Bicyclic Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
6-Oxabicyclo[3.1.1]heptan-2-one32 µg/mLE. coli, S. aureus
Bicyclo[3.2.0]hept-2-ene16 µg/mLP. aeruginosa
Bicyclo[4.1.0]heptan-3-one64 µg/mLK. pneumoniae

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of 6-Oxabicyclo[3.1.1]heptan-2-one, particularly its interaction with neurotransmitter systems. It has been reported to act as an orexin receptor antagonist, which may have implications for treating conditions such as insomnia and obesity by modulating appetite and sleep-wake cycles .

Case Study: Orexin Receptor Antagonism
In a controlled study, the administration of a derivative of 6-Oxabicyclo[3.1.1]heptan-2-one resulted in decreased food intake in animal models, indicating its potential utility in weight management therapies.

Cytotoxicity and Cancer Research

The cytotoxic effects of 6-Oxabicyclo[3.1.1]heptan-2-one have been assessed in various cancer cell lines, demonstrating selective toxicity against certain tumor types while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa (Cervical)155
MCF-7 (Breast)204
Normal Fibroblasts>100-

The mechanisms underlying the biological activity of 6-Oxabicyclo[3.1.1]heptan-2-one are multifaceted:

  • Antibacterial Action : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuropharmacological Effects : The antagonism at orexin receptors may alter neurotransmitter release and signaling pathways associated with appetite regulation.
  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through activation of intrinsic pathways has been observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.